N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[(4-methylphenyl)sulfonyl]propanamide
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Overview
Description
N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonyl isoxazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-CHLOROPHENYL)SULFONYL]PROPANAMIDE
- N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHOXYLPHENYL)SULFONYL]PROPANAMIDE
Uniqueness
N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring and the sulfonyl group may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H18N2O4S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C15H18N2O4S/c1-10-4-6-13(7-5-10)22(19,20)9-8-14(18)16-15-11(2)17-21-12(15)3/h4-7H,8-9H2,1-3H3,(H,16,18) |
InChI Key |
KOJRQOMUGYYIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(ON=C2C)C |
Origin of Product |
United States |
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